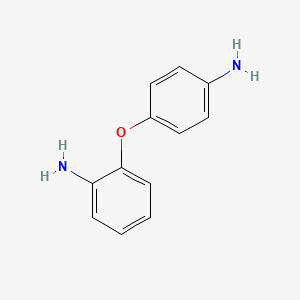
2-(4-Aminophenoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminophenoxy)aniline is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
A. Synthesis of Hypoglycemic Agents
Recent studies have demonstrated that 2-(4-Aminophenoxy)aniline can serve as a crucial building block for the synthesis of novel dual hypoglycemic agents. The compound is synthesized through a straightforward alkylation process followed by selective reduction, yielding high-purity products. These compounds exhibit potential as anti-diabetic agents by activating dual targets, Glucokinase (GK) and Peroxisome proliferator-activated receptor gamma (PPARγ) .
B. Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
Another significant application is in the development of nNOS inhibitors, which are vital for treating neurodegenerative disorders linked to excessive nitric oxide production. The incorporation of phenyl ether and aniline moieties in synthesized compounds enhances their potency and selectivity against nNOS while minimizing off-target interactions with other central nervous system receptors . This structural modification has led to promising candidates with improved bioavailability and cell permeability.
Material Science Applications
A. Polyimide Synthesis
This compound is also utilized in synthesizing polyimides, which are high-performance polymers known for their thermal stability and low dielectric properties. These polymers are critical in applications such as electronics and aerospace due to their excellent mechanical properties and resistance to extreme temperatures . The compound acts as a monomer that undergoes polymerization with carboxylic acid or dianhydride building blocks, resulting in materials suitable for high-frequency communication substrates and fuel cell membranes.
B. Organic Light Emitting Diodes (OLEDs)
In the realm of optoelectronics, derivatives of this compound have been explored for their photoluminescent properties in OLED applications. When reacted with dialdehyde building blocks, these derivatives exhibit blue photoluminescence, making them suitable candidates for light-emitting devices . The ability to modify these compounds further enhances their applicability in developing advanced organic electronic materials.
Analytical Chemistry Applications
A. Aldehyde Detection
The compound has been employed as a mass tag for detecting aldehydes through its aniline functional group. This application highlights the versatility of this compound in analytical chemistry, providing a means to selectively label and quantify aldehyde-containing compounds .
Summary of Findings
The following table summarizes the key applications of this compound across various fields:
特性
CAS番号 |
30202-85-8 |
|---|---|
分子式 |
C12H12N2O |
分子量 |
200.24 g/mol |
IUPAC名 |
2-(4-aminophenoxy)aniline |
InChI |
InChI=1S/C12H12N2O/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,13-14H2 |
InChIキー |
LNLFBTIJJNGBQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)N |
正規SMILES |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















